molecular formula C18H23N5O2S B2435031 N-morpholino-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1251543-90-4

N-morpholino-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2435031
CAS No.: 1251543-90-4
M. Wt: 373.48
InChI Key: VRZSWXFVYQKUKN-UHFFFAOYSA-N
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Description

N-morpholino-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a pyridazine ring

Properties

IUPAC Name

N-morpholin-4-yl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c24-18(21-23-8-10-25-11-9-23)14-3-1-7-22(13-14)17-6-5-15(19-20-17)16-4-2-12-26-16/h2,4-6,12,14H,1,3,7-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZSWXFVYQKUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-morpholino-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a morpholine derivative with a thiophene-pyridazine precursor under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-morpholino-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of N-morpholino-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine, thiophene, and pyridazine derivatives, such as:

Uniqueness

N-morpholino-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-morpholino-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is an emerging compound in medicinal chemistry, particularly noted for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Compound Overview

The compound's structure can be broken down as follows:

  • Morpholino Group : Enhances solubility and bioavailability.
  • Pyridazine Ring : Known for various biological activities, including antimicrobial and anticancer properties.
  • Thiophene Substitution : Contributes to the compound's electronic properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Core : Starting from commercially available pyridazine derivatives.
  • Introduction of the Morpholino Group : Achieved through nucleophilic substitution.
  • Carboxamide Formation : Finalizing the structure via acylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve:

  • Inhibition of Cell Proliferation : By inducing apoptosis through activation of caspase pathways.
  • Targeting Specific Kinases : Such as PI3K/Akt, which are crucial for cancer cell survival.

Antimicrobial Activity

The compound has also shown promising results against several bacterial strains. Its mechanism may include:

  • Disruption of Bacterial Cell Membranes : Leading to increased permeability and cell death.
  • Inhibition of Key Enzymes : Such as DNA gyrase, which is essential for bacterial replication.

Case Studies

  • Cytotoxicity Assay on Cancer Cells :
    • A compound structurally similar to this compound was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were found to be 15 µM and 20 µM respectively, indicating potent anticancer activity .
  • Antimicrobial Testing :
    • In a study evaluating various thiophene-containing compounds, N-morpholino derivatives exhibited significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 5 to 10 µg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50/MIC Values
Compound APyridazine derivativeAnticancer15 µM (MCF7)
Compound BThiophene derivativeAntimicrobial5 µg/mL (Staphylococcus aureus)
N-morpholino...Morpholino-pyridazineAnticancer & Antimicrobial20 µM (A549) / 10 µg/mL

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting enzymes involved in cell cycle regulation and apoptosis.
  • Receptor Modulation : Interacting with specific receptors that mediate cellular responses to stress and growth signals.

Q & A

Basic Question

Compound Key Features Biological Activity
N-(4-Fluorophenyl)-1-[3-(trifluoromethyl)triazolo-pyridazin-6-yl]piperidine-3-carboxamide Trifluoromethyl group enhances metabolic stabilityAnticancer (EGFR inhibition)
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide Piperazine ring improves solubilityAntipsychotic (D2 receptor modulation)
Target Compound Morpholino group optimizes pharmacokineticsUnder investigation for kinase inhibition

What are the common pitfalls in interpreting this compound’s biological data, and how can they be avoided?

Advanced Question

  • Pitfall 1 : False-positive results due to assay interference (e.g., compound aggregation).
    • Solution : Include detergent controls (e.g., 0.01% Tween-20) in enzymatic assays .
  • Pitfall 2 : Overlooking stereochemical effects in activity.
    • Solution : Chiral HPLC to isolate enantiomers and test individually .

What computational tools are recommended for predicting the compound’s toxicity profile?

Advanced Question

  • Toxicity Prediction :
    • ProTox-II : Estimates hepatotoxicity and carcinogenicity based on structural alerts .
    • ADMETLab 2.0 : Predicts hERG channel inhibition (cardiotoxicity risk) .
  • Validation : Cross-referencing with zebrafish embryo toxicity assays (LC50_{50} determination) .

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